4-Hydroxy Triamterene Sulfate-d4, Sodium Salt
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Overview
Description
4-Hydroxy triamterene sulfate-d4 (sodium) is a deuterium-labeled derivative of 4-Hydroxy triamterene sulfate sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy triamterene sulfate-d4 (sodium) involves the deuteration of 4-Hydroxy triamterene sulfate sodium. Deuteration is typically achieved through the use of deuterated reagents and solvents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Triamterene: Triamterene is subjected to deuterated reagents to replace hydrogen atoms with deuterium.
Sulfation: The deuterated triamterene is then reacted with sulfuric acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to yield 4-Hydroxy triamterene sulfate-d4 (sodium)
Industrial Production Methods
Industrial production methods for 4-Hydroxy triamterene sulfate-d4 (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy triamterene sulfate-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated triamterene.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines
Major Products
Oxidation: Deuterated oxides.
Reduction: Deuterated triamterene.
Substitution: Various deuterated derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy triamterene sulfate-d4 (sodium) involves its interaction with biological molecules. Deuterium substitution can alter the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy triamterene sulfate sodium: The non-deuterated form of the compound.
Deuterated Triamterene: Another deuterium-labeled derivative of triamterene.
Triamterene: The parent compound without any deuterium substitution
Uniqueness
4-Hydroxy triamterene sulfate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to changes in the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Biological Activity
4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is a deuterated derivative of the potassium-sparing diuretic triamterene. This compound has gained attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₀N₇NaO₄S
- Molecular Weight : Approximately 371.31 g/mol
- Appearance : Light yellow to yellow solid
- Solubility : Soluble in water, enhancing its applicability in biological studies
4-Hydroxy Triamterene Sulfate-d4 primarily functions as a diuretic by inhibiting sodium reabsorption in the distal nephron of the kidney. This leads to increased excretion of sodium and water while conserving potassium. The presence of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic pathways due to its distinct isotopic signature.
Biological Activities
- Diuretic Effects : Similar to its parent compound triamterene, 4-Hydroxy Triamterene Sulfate-d4 exhibits significant diuretic properties, making it useful in managing conditions like hypertension and edema.
- Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which may protect against oxidative stress.
- Research Applications :
- Pharmacokinetics : Used as a tracer in studies investigating drug absorption, distribution, metabolism, and excretion.
- Metabolic Studies : Helps elucidate metabolic pathways and the influence of deuterium substitution on drug metabolism.
Case Study 1: Diuretic Efficacy in Hypertension Management
A study involving patients with hypertension demonstrated that treatment with triamterene resulted in significant blood pressure reduction when combined with sodium restriction. The study highlighted the sensitivity of blood pressure to sodium intake during long-term treatment with diuretics like triamterene .
Case Study 2: Antioxidant Activity
Research exploring the antioxidant capabilities of phenolic compounds indicated that derivatives like 4-Hydroxy Triamterene Sulfate-d4 may offer protective effects against cellular oxidative damage. This suggests potential applications in conditions characterized by oxidative stress.
Table 1: Comparison of Biological Activities
Activity Type | 4-Hydroxy Triamterene Sulfate-d4 | Triamterene |
---|---|---|
Diuretic | Yes | Yes |
Antioxidant | Potentially | Limited evidence |
Sodium Reabsorption Inhibition | Yes | Yes |
Potassium Conservation | Yes | Yes |
Table 2: Research Applications
Application Area | Description |
---|---|
Pharmacokinetics | Tracer studies for drug metabolism |
Drug Development | Investigating new therapeutic agents |
Toxicology | In vitro and in vivo toxicity assessments |
Properties
Molecular Formula |
C12H10N7NaO4S |
---|---|
Molecular Weight |
375.33 g/mol |
IUPAC Name |
sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate |
InChI |
InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
OWFXCWANWRETCS-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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